molecular formula C23H24N4O2S B2867353 N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide CAS No. 866867-33-6

N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No.: B2867353
CAS No.: 866867-33-6
M. Wt: 420.53
InChI Key: DBBOXVSEWNJNGM-UHFFFAOYSA-N
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Description

This compound features a hexahydropyrido[4,3-d]pyrimidine core fused with a thioacetamide moiety substituted with benzyl groups. The pyrido-pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The thioether linkage (-S-) at the 2-position of the pyrimidine ring enhances stability and modulates electronic properties compared to oxygen analogs.

Properties

CAS No.

866867-33-6

Molecular Formula

C23H24N4O2S

Molecular Weight

420.53

IUPAC Name

N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O2S/c28-21(24-13-17-7-3-1-4-8-17)16-30-23-25-20-11-12-27(15-19(20)22(29)26-23)14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28)(H,25,26,29)

InChI Key

DBBOXVSEWNJNGM-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide typically involves multiple steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone under acidic or basic conditions.

    Thioether Formation:

Biological Activity

N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53 g/mol
CAS Number: 866867-33-6
IUPAC Name: N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide

The compound features a pyrido[4,3-d]pyrimidine core with a thioether functional group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido[4,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones under acidic or basic conditions.
  • Thioether Formation: The incorporation of the thioether moiety is crucial for enhancing the compound's biological properties.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl compounds exhibit potent anticonvulsant properties. A study highlighted that 2-substituted N-benzyl derivatives demonstrated significant anticonvulsant activity with effective doses comparable to established drugs like phenytoin. For instance:

CompoundED50 (i.p., mg/kg)Protective Index
N-benzyl derivative8.3 (for 3-methoxypropionamide)6.0
Phenytoin6.5-

The study suggests that the placement of heteroatoms in the structure is critical for maximizing anticonvulsant activity .

Anticancer Potential

Emerging studies have explored the anticancer potential of similar compounds within the pyrido[4,3-d]pyrimidine class. For example:

  • EGFR Kinase Inhibition: A related compound was shown to inhibit EGFR kinase activity effectively.
  • Combination Therapies: The compound's ability to modulate anti-leukemic activity in combination with FDA-approved drugs was also noted .

Case Studies and Research Findings

  • Anticonvulsant Studies: In a controlled study involving various derivatives of N-benzyl compounds, specific structural features were correlated with increased efficacy in seizure models .
  • Cancer Research: Investigations into the anticancer effects of related compounds revealed promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Notable Features
Target Compound Pyrido[4,3-d]pyrimidine - 6-Benzyl on pyrido ring
- Thioacetamide with N-benzyl
Fused hexahydropyrido ring enhances rigidity; thioether improves metabolic stability
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () Simple pyrimidine - 4-Methyl-6-oxo pyrimidine
- N-benzyl acetamide
Lacks fused pyrido ring; simpler structure may reduce target specificity
2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-isopropyl-N-phenylacetamide () Benzothieno[2,3-d]pyrimidine - Benzothieno fused ring
- N-isopropyl and N-phenyl acetamide
Sulfur in thieno ring alters electron density; bulky substituents may hinder binding
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide () Pyrido[3,4-d]pyrimidine - 4-Methylphenyl on pyrimidine
- 2,5-Dimethylphenyl acetamide
Pyrido ring fusion position (3,4-d vs. 4,3-d) affects 3D conformation; increased lipophilicity from methyl groups

Physicochemical Properties

  • Target Compound : The hexahydropyrido ring reduces polarity, while the thioether and benzyl groups increase logP (predicted >3.5), favoring CNS penetration.
  • Benzothieno Analogs (): Higher molecular weight (~500 g/mol) and sulfur content may reduce solubility but enhance binding to hydrophobic pockets .
  • NMR Data () : Key signals include δ 12.50 (NH-3), 10.01 (CH2NHCO), and 2.18 ppm (CH3), consistent with stable hydrogen bonding and rotational restrictions .

Key Research Findings

Bioisosteric Replacements: Pyrido-pyrimidine cores (e.g., ) can mimic quinolinone systems, preserving activity while altering pharmacokinetics .

Sulfur vs. Oxygen Linkages : Thioether derivatives (e.g., Target Compound) exhibit superior stability over oxy analogs, as seen in .

Substituent Effects : Bulky groups (e.g., N-isopropyl in ) may reduce bioavailability but enhance target specificity .

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